molecular formula C11H12N6O B2382256 N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine CAS No. 1772864-09-1

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Cat. No. B2382256
CAS RN: 1772864-09-1
M. Wt: 244.258
InChI Key: BIKWWHFMAWTQSI-UHFFFAOYSA-N
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Description

“N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine” is a chemical compound with the CAS number 1772864-09-1 . It has a molecular weight of 244.25 and a molecular formula of C11H12N6O .


Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring, which is a heterocyclic aromatic organic compound, attached to a furan ring, another heterocyclic compound, via a methyl group .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Radical Polymerization

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine has been used in radical polymerization . The free radical polymerization of this compound was performed employing benzoyl peroxide (BPO) initiator under an inert atmosphere of nitrogen in toluene . The rate of polymerization was found to be dependent on the concentrations of BPO and the compound .

Synthesis of Novel Functional Acrylamide Derivatives

This compound has been used in the synthesis of novel functional acrylamide derivatives . These derivatives have found applications in various areas such as adsorbent in the removal of heavy metal ion/dye from wastewater, as polymeric mediator for electrochemical biosensors, as fluid loss agent for oil well cement, as gene delivery vector, and as drug-delivery agent .

Biomedical Applications

Polymers containing N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine find usage area widely in biomedical applications . These include applications in drug delivery and gene delivery .

RNA Modification

N6-methyladenosine (m6A) is the most pervasive RNA modification in eukaryotic cells . The dynamic and reversible m6A modification of RNA plays a critical role in the occurrence and progression of tumors by regulating RNA metabolism .

Tumor Progression

The m6A modification of RNA, which involves N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, plays a critical role in the occurrence and progression of tumors . This includes regulating RNA metabolism, including translocation, mRNA stability or decay, pre-mRNA splicing, and lncRNA processing .

properties

IUPAC Name

6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWWHFMAWTQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

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